1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar dihydropyridine derivatives often involves the Hantzsch synthesis or related methods, where esters and aldehydes are key starting materials. For example, optically active dihydropyridines were synthesized from (R)-(-) and (S)-(+)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, achieved through optical resolution using quinidine and cinchonidine (Ashimori et al., 1991).

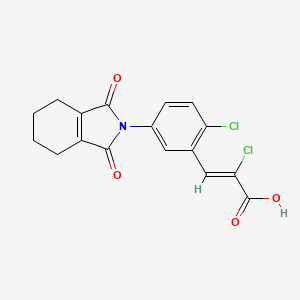

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, studies have determined the stereochemistry and conformation of these molecules, crucial for understanding their reactivity and interaction with biological targets (Ogawa et al., 1993).

Chemical Reactions and Properties

Dihydropyridines typically undergo reactions characteristic of their functional groups, such as esterification, nitration, and hydrogenation. Their reactivity can be influenced by substituents on the pyridine ring, affecting their pharmacological properties (Meyer et al., 1981).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, can vary widely depending on their structure. Such properties are critical for the formulation of pharmaceutical agents (Chen Si-haia, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, are influenced by the dihydropyridine core and substituents. These properties impact the biological activity and stability of the compounds (Gaywood & Mcnab, 2009).

Applications De Recherche Scientifique

Synthesis and Stereochemistry

Research has focused on the synthesis and pharmacological investigation of optically active 1,4-dihydropyridine derivatives. Studies have shown that the antihypertensive effects and binding affinity to cardiac membranes of these compounds are significantly influenced by their stereochemistry. The (S)-(+)-enantiomer of certain derivatives demonstrated a higher pharmacological activity compared to their (R)-(-) counterparts, highlighting the importance of stereochemistry in their pharmacological profile (Ashimori et al., 1991). Similar findings were reported in another study, where the separation of stereo- and optical isomers of a highly potent calcium antagonist revealed that one specific isomer exhibited significantly stronger hypotensive effects (Muto et al., 1988).

Pharmacological Activity

The pharmacological activities of 1,4-dihydropyridine derivatives have been extensively studied, with a particular focus on their coronary vasodilation and antihypertensive activities. It was discovered that asymmetrically substituted derivatives of this class showed superior pharmacological activities compared to their symmetrically substituted counterparts, leading to the selection of one derivative for further development as an antihypertensive drug (Meyer et al., 1981).

Chemical Properties and Structure-Activity Relationships

The structure of these compounds, particularly the orientation of substituents and the stereochemistry, plays a crucial role in their pharmacological properties. Studies involving the crystal structure analysis of certain 1,4-dihydropyridine derivatives provided insights into their conformation and highlighted the structural basis for their activity. The relationship between the dihydropyridine ring conformation and pharmacological activity was explored, demonstrating that the nitrophenyl ring's orientation and the substituents' positions significantly impact their function as calcium channel antagonists (Wang et al., 1989).

Propriétés

Numéro CAS |

192053-05-7 |

|---|---|

Nom du produit |

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE |

Formule moléculaire |

C31H26N2O6 |

Poids moléculaire |

522.56 |

Synonymes |

(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)